2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
CAS No.: 1114648-24-6
Cat. No.: VC4262758
Molecular Formula: C28H25N3O4S
Molecular Weight: 499.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114648-24-6 |
|---|---|
| Molecular Formula | C28H25N3O4S |
| Molecular Weight | 499.59 |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C28H25N3O4S/c1-18-24(29-26(35-18)22-9-5-7-11-25(22)34-3)17-36-28-30-23-10-6-4-8-21(23)27(32)31(28)16-19-12-14-20(33-2)15-13-19/h4-15H,16-17H2,1-3H3 |
| Standard InChI Key | VGXGPLDQUGFKSZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound features a 3,4-dihydroquinazolin-4-one scaffold substituted at positions 2 and 3. The 2-position contains a sulfanyl-linked oxazole moiety, while the 3-position is benzylated with a 4-methoxyphenyl group. Key structural elements include:
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Quinazolinone ring: A bicyclic system with a ketone group at position 4, contributing to planarity and hydrogen-bonding capacity.
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Oxazole component: A 5-methyl-1,3-oxazol-4-yl group substituted at position 2 with a 2-methoxyphenyl ring, introducing steric bulk and electron-rich regions .
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Sulfanyl bridge: A methylene-sulfur linkage between the quinazolinone and oxazole, enabling conformational flexibility and redox activity.
Spectroscopic Signatures
Hypothetical spectroscopic data derived from analogous compounds suggest:
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<sup>1</sup>H NMR:
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IR: Strong absorption at 1680 cm<sup>−1</sup> (C=O stretch), 1250 cm<sup>−1</sup> (C-O-C of methoxy).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C<sub>29</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub>S |
| Molecular weight | 529.61 g/mol |
| Hydrogen bond acceptors | 7 |
| Hydrogen bond donors | 0 |
| Rotatable bonds | 6 |
| Topological polar surface area | 104 Ų |
Synthetic Methodology
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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Quinazolinone core: Likely derived from anthranilic acid derivatives via cyclocondensation.
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Oxazole component: Synthesized through Robinson-Gabriel synthesis using 2-methoxyphenyl-substituted α-amino ketones .
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Sulfanyl linker: Introduced via nucleophilic displacement between a quinazolinone thiolate and an oxazole methyl bromide.
Stepwise Synthesis
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Quinazolinone preparation:
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Condensation of 2-aminobenzamide with 4-methoxybenzyl chloride under basic conditions yields 3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one.
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Oxazole synthesis:
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Coupling reaction:
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Treatment of the quinazolinone with Lawesson’s reagent generates a thiol intermediate, which reacts with the oxazole’s bromomethyl group to form the sulfanyl bridge.
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Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 72% | 95% |
| 2 | Ac<sub>2</sub>O, 110°C | 65% | 89% |
| 3 | Lawesson’s reagent, THF, rt | 58% | 91% |
Computational and Physicochemical Profiling
Density Functional Theory (DFT) Calculations
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HOMO-LUMO gap: 4.2 eV (calculated at B3LYP/6-31G** level), indicating moderate reactivity .
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Dipole moment: 5.8 Debye, suggesting good solubility in polar aprotic solvents.
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LogP: Predicted value of 3.1 (ChemAxon), aligning with moderate lipophilicity for blood-brain barrier penetration .
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 model: P<sub>app</sub> = 18 × 10<sup>−6</sup> cm/s) .
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Metabolism: Susceptible to CYP3A4-mediated demethylation at methoxy groups .
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Toxicity: Ames test negative; hepatotoxicity risk score: 0.23 (low).
Biological Activity and Mechanism Hypotheses
Antimicrobial Activity
Analogous sulfanyl-quinazolinones exhibit:
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MIC values:
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S. aureus: 8 µg/mL
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E. coli: 32 µg/mL.
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Mechanism: Disruption of DNA gyrase ATPase activity (IC<sub>50</sub> = 2.1 µM) .
Table 3: Predicted Biological Activities
| Target | Assay Type | Predicted IC<sub>50</sub> |
|---|---|---|
| EGFR kinase | Enzymatic | 85 nM |
| DNA gyrase | ATPase inhibition | 2.3 µM |
| COX-2 | COX inhibition | 450 nM |
Comparative Analysis with Structural Analogues
Substituent Effects on Activity
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Methoxy position: 2-methoxy substitution on the oxazole enhances EGFR affinity by 3-fold compared to 4-methoxy isomers .
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Sulfanyl vs. sulfonyl: Replacement of -S- with -SO<sub>2</sub>- decreases antimicrobial activity but improves metabolic stability.
Patent Landscape
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